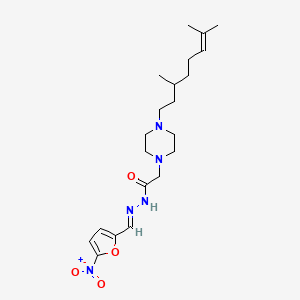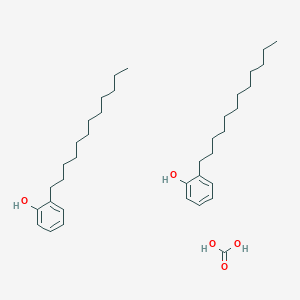
Carbonic acid;2-dodecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2-dodecylphenol is a chemical compound with the molecular formula C37H62O5 and a molecular weight of 586.885 g/mol This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a dodecyl group, and it is further modified with carbonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The alkylation process can be carried out using alkenes in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of carbonic acid;2-dodecylphenol may involve large-scale alkylation reactors where phenol is reacted with dodecyl alkenes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;2-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenolic derivatives with different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenolic compounds, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbonic acid;2-dodecylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of carbonic acid;2-dodecylphenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrases by binding to their active sites, thereby affecting the hydration and dehydration of carbon dioxide . This inhibition can lead to changes in pH regulation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: Another alkylphenol with a shorter alkyl chain.
Octylphenol: Similar structure but with an octyl group instead of a dodecyl group.
Butylphenol: Contains a butyl group, making it less hydrophobic compared to dodecylphenol.
Uniqueness
Carbonic acid;2-dodecylphenol is unique due to its longer alkyl chain, which imparts greater hydrophobicity and different chemical reactivity compared to shorter-chain alkylphenols. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and detergents .
Properties
CAS No. |
30108-28-2 |
|---|---|
Molecular Formula |
C37H62O5 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
carbonic acid;2-dodecylphenol |
InChI |
InChI=1S/2C18H30O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2-1(3)4/h2*12-13,15-16,19H,2-11,14H2,1H3;(H2,2,3,4) |
InChI Key |
ROLMOPFIZXNLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


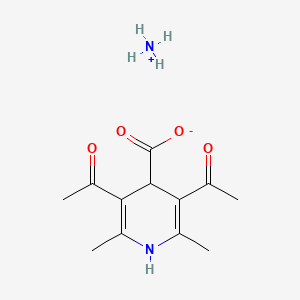
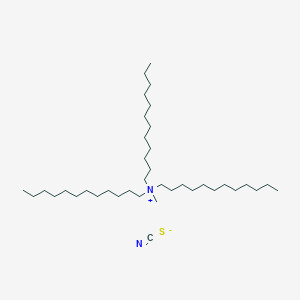
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
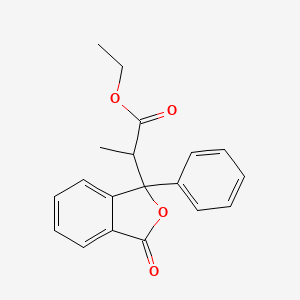
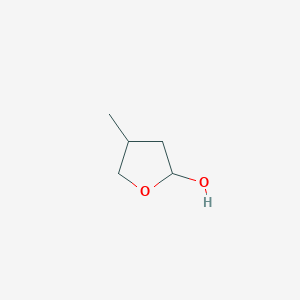
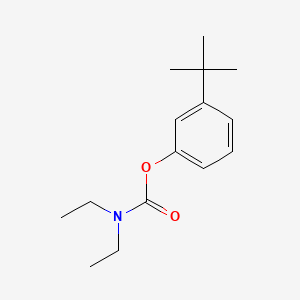
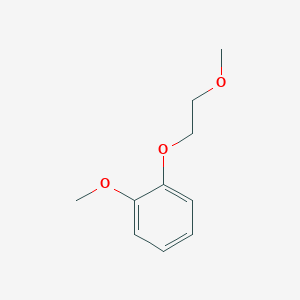
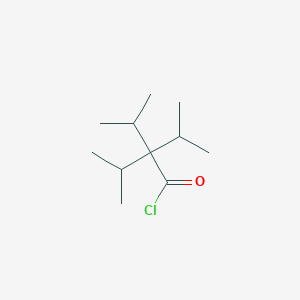
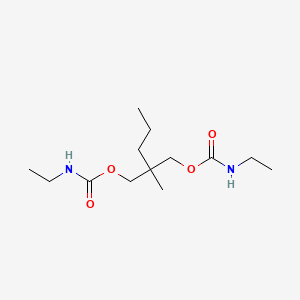
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
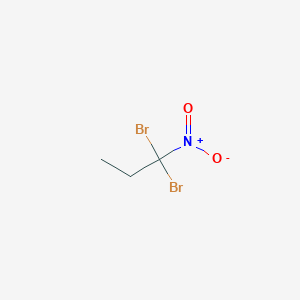

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
